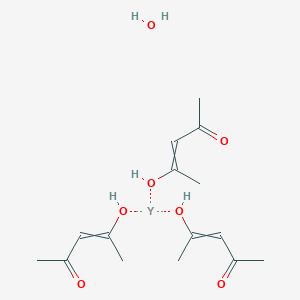
Yttrium(III) acetylacetonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Y(C₅H₇O₂)₃·xH₂O, where x can vary from 1 to 3 . This compound is known for its stability and versatility in various chemical processes. It is commonly used as a precursor in the synthesis of other yttrium-containing compounds and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Yttrium(III) acetylacetonate hydrate typically involves the reaction of yttrium salts with acetylacetone in the presence of a base. One common method is to dissolve yttrium chloride in water, followed by the addition of acetylacetone and a base such as ammonium hydroxide. The reaction mixture is then heated to promote the formation of the yttrium acetylacetonate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying under vacuum .
Análisis De Reacciones Químicas
Types of Reactions
Yttrium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Can be achieved using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Requires the presence of other ligands and appropriate solvents to facilitate ligand exchange.
Major Products Formed
Yttrium oxide: Formed through oxidation.
Yttrium hydrides: Formed through reduction.
Various yttrium complexes: Formed through ligand substitution.
Aplicaciones Científicas De Investigación
Yttrium(III) acetylacetonate hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Yttrium(III) acetylacetonate hydrate involves its ability to form stable complexes with various ligands. The acetylacetonate ligands coordinate to the yttrium ion through their oxygen atoms, forming a chelate ring. This stability allows the compound to act as a precursor in various chemical reactions, facilitating the formation of yttrium-containing products .
Comparación Con Compuestos Similares
Similar Compounds
- Lanthanum(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Europium(III) acetylacetonate hydrate
- Erbium(III) acetylacetonate hydrate
Uniqueness
Yttrium(III) acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Unlike some other rare earth acetylacetonates, yttrium compounds are non-radioactive and have distinct electronic properties that make them suitable for a wide range of applications in materials science and technology .
Propiedades
Número CAS |
207801-29-4 |
|---|---|
Fórmula molecular |
C15H26O7Y |
Peso molecular |
407.27 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;yttrium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
Clave InChI |
XTPGSXBDDAFYGV-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















